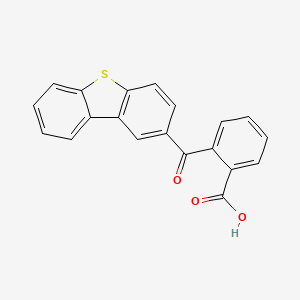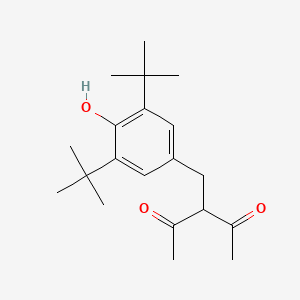
3-(3,5-DI-TERT-BUTYL-4-HYDROXY-BENZYL)-PENTANE-2,4-DIONE
Overview
Description
3-(3,5-DI-TERT-BUTYL-4-HYDROXY-BENZYL)-PENTANE-2,4-DIONE is an organic compound known for its antioxidant properties. It is a derivative of 3,5-di-tert-butyl-4-hydroxybenzaldehyde, which is commonly used in various industrial and research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-DI-TERT-BUTYL-4-HYDROXY-BENZYL)-PENTANE-2,4-DIONE typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with acetylacetone. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide. The mixture is then heated to promote the condensation reaction, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including precise control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-DI-TERT-BUTYL-4-HYDROXY-BENZYL)-PENTANE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3-(3,5-DI-TERT-BUTYL-4-HYDROXY-BENZYL)-PENTANE-2,4-DIONE has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential therapeutic effects in preventing oxidative damage in cells and tissues.
Industry: Utilized in the production of stabilizers for plastics and other materials to enhance their longevity and performance.
Mechanism of Action
The antioxidant activity of 3-(3,5-DI-TERT-BUTYL-4-HYDROXY-BENZYL)-PENTANE-2,4-DIONE is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The phenolic hydroxyl group plays a crucial role in this process, as it can easily donate a hydrogen atom to stabilize reactive species. The compound’s bulky tert-butyl groups provide steric hindrance, which enhances its stability and effectiveness as an antioxidant.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
- 3,5-Di-tert-butyl-4-hydroxybenzoic acid
- 2,6-Di-tert-butyl-4-methylphenol
Uniqueness
3-(3,5-DI-TERT-BUTYL-4-HYDROXY-BENZYL)-PENTANE-2,4-DIONE is unique due to its specific structure, which combines the antioxidant properties of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with the diketone functionality of acetylacetone. This combination enhances its reactivity and effectiveness in various applications, making it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C20H30O3 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]pentane-2,4-dione |
InChI |
InChI=1S/C20H30O3/c1-12(21)15(13(2)22)9-14-10-16(19(3,4)5)18(23)17(11-14)20(6,7)8/h10-11,15,23H,9H2,1-8H3 |
InChI Key |
AALGRJGDVABXRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)C(=O)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(4-Chlorophenyl)thio]piperidine](/img/structure/B8733290.png)
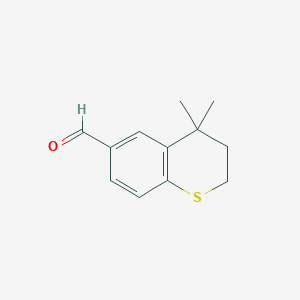


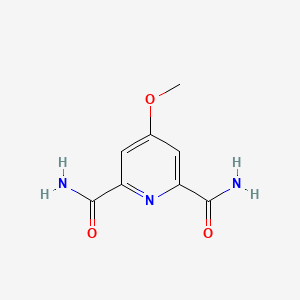

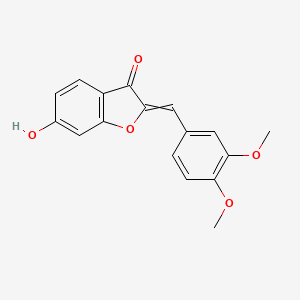
![Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B8733348.png)
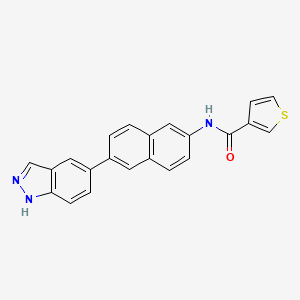

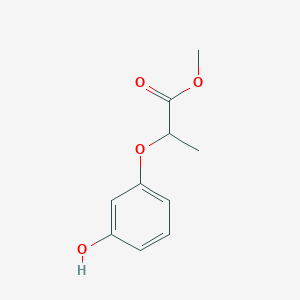
![7-Bromo-2,4-bis(methylthio)imidazo[2,1-f][1,2,4]triazine](/img/structure/B8733392.png)
